molecular formula C20H25N3O3S B2876597 2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788677-39-3

2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2876597
CAS No.: 1788677-39-3
M. Wt: 387.5
InChI Key: JXHHMYWIFFTGFV-UHFFFAOYSA-N
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Description

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a structurally complex molecule featuring:

  • Acetamide core: Serves as a central linker, common in bioactive molecules.
  • 1-(Pyridin-2-yl)pyrrolidin-3-yl group: A nitrogen-rich bicyclic system combining pyrrolidine and pyridine, likely influencing conformational stability and binding affinity.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15(2)27(25,26)18-8-6-16(7-9-18)13-20(24)22-17-10-12-23(14-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHMYWIFFTGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogues from the evidence:

Compound Name (Source) Molecular Formula Key Functional Groups Sulfur Group Nitrogen Moieties Notable Substituents
Target Compound C₂₁H₂₅N₃O₃S Acetamide, sulfonyl, pyrrolidine Sulfonyl (SO₂) Pyridine, pyrrolidine, acetamide 4-(Isopropylsulfonyl)phenyl, pyridin-2-yl-pyrrolidin-3-yl
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () C₂₀H₂₄N₆OS₂ Acetamide, triazole, sulfanyl Sulfanyl (S) Triazole, pyridine, acetamide Allyl, phenyl, pyridin-4-yl
SB705498 () C₁₇H₁₆BrF₃N₄O Urea, pyrrolidine-pyridine None Pyridine, pyrrolidine, urea 2-Bromophenyl, 5-trifluoromethyl-pyridin-2-yl
2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide () C₂₃H₂₂N₆OS Acetamide, triazole, sulfanyl Sulfanyl (S) Triazole, pyridine, acetamide Ethyl, pyridin-2-yl, 2-phenylphenyl

Key Observations

Sulfur-Containing Groups
  • The target compound’s sulfonyl group (SO₂) is more polar and electron-withdrawing compared to sulfanyl (S) or sulfamoyl (SO₂NH) groups in analogues (). This enhances solubility and may improve binding to polar active sites .
Nitrogen Heterocycles
  • The pyrrolidine-pyridine system in the target compound and SB705498 () provides rigidity and hydrogen-bonding sites. However, SB705498 uses a urea linker instead of acetamide, which may alter pharmacokinetics due to urea’s stronger hydrogen-bond donor/acceptor properties .
Substituent Effects
  • Pyridin-2-yl in the target compound and ’s analogue may favor interactions with metal ions or aromatic residues in binding pockets, whereas pyridin-4-yl () has a distinct electronic profile .

Implications for Drug Design

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility over sulfanyl analogues, critical for oral bioavailability.
  • Target Selectivity : The pyrrolidine-pyridine system may confer selectivity for receptors requiring bicyclic amine recognition, such as GPCRs or ion channels (e.g., TRPV1, referenced in ) .
  • Metabolic Stability : Compared to triazole-containing analogues, the target’s pyrrolidine ring may reduce susceptibility to oxidative metabolism, though the sulfonyl group could introduce new metabolic pathways .

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